2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a piperazine ring bearing a 5-bromofuran-2-carbonyl group. A thioether bridge connects the thiadiazole to an N-(2-methoxyethyl)acetamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or anticancer agent, given the bioactivity of analogous thiadiazole derivatives .
Properties
IUPAC Name |
2-[[5-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O4S2/c1-25-9-4-18-13(23)10-27-16-20-19-15(28-16)22-7-5-21(6-8-22)14(24)11-2-3-12(17)26-11/h2-3H,4-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCBLNUIEAVBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates several functional groups, enhancing its biological interactions. The key components include:
- Bromofuran moiety : Contributes to the compound's reactivity and potential binding affinity to biological targets.
- Piperazine ring : Known for enhancing solubility and bioavailability.
- Thiadiazole group : Associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing the thiadiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate to high antibacterial activity | |
| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | Good binding affinity to COX-2 |
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The bromofuran moiety may facilitate binding to enzymes involved in metabolic pathways.
- Receptor Interaction : The piperazine ring enhances interaction with various receptors, potentially modulating their activity.
- Covalent Bond Formation : The presence of the acetamide group allows for covalent interactions with target proteins.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives containing the thiadiazole and piperazine scaffolds against biofilms formed by Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited significant inhibitory effects on biofilm formation at concentrations as low as 6 mg/mL.
Study 2: Anticancer Properties
In another investigation, derivatives were tested against human cancer cell lines. The results showed that compounds similar to the target molecule induced apoptosis in a dose-dependent manner, suggesting potential for development as anticancer agents.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
